2,4-Thiazolidindione-5-carboxaldehyde 2,4-Thiazolidindione-5-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14050527
InChI: InChI=1S/C4H3NO3S/c6-1-2-3(7)5-4(8)9-2/h1-2H,(H,5,7,8)
SMILES:
Molecular Formula: C4H3NO3S
Molecular Weight: 145.14 g/mol

2,4-Thiazolidindione-5-carboxaldehyde

CAS No.:

Cat. No.: VC14050527

Molecular Formula: C4H3NO3S

Molecular Weight: 145.14 g/mol

* For research use only. Not for human or veterinary use.

2,4-Thiazolidindione-5-carboxaldehyde -

Specification

Molecular Formula C4H3NO3S
Molecular Weight 145.14 g/mol
IUPAC Name 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde
Standard InChI InChI=1S/C4H3NO3S/c6-1-2-3(7)5-4(8)9-2/h1-2H,(H,5,7,8)
Standard InChI Key WIEPQBBDBKIASH-UHFFFAOYSA-N
Canonical SMILES C(=O)C1C(=O)NC(=O)S1

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

2,4-Thiazolidindione-5-carboxaldehyde (IUPAC name: 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde) is a five-membered sulfur-containing heterocycle with molecular formula C₄H₃NO₃S and a molecular weight of 145.14 g/mol . Its structure features:

  • A thiazolidine ring with carbonyl groups at positions 2 and 4.

  • A formyl (-CHO) substituent at position 5.

  • Two hydrogen-bond acceptor sites (C=O groups) and one hydrogen-bond donor (NH group) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄H₃NO₃S
Molecular Weight145.14 g/mol
SMILESC(=O)C1C(=O)NC(=O)S1
InChI KeyWIEPQBBDBKIASH-UHFFFAOYSA-N
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation, a method widely used for introducing arylidene or aldehyde groups to the thiazolidinedione core . A representative protocol involves:

  • Reacting thiazolidine-2,4-dione with an aldehyde precursor in ethanol under reflux.

  • Using piperidine as a catalyst to facilitate dehydration.

  • Isolating the product via acid precipitation and recrystallization .

For 2,4-thiazolidindione-5-carboxaldehyde, the aldehyde group is introduced directly at position 5, as confirmed by:

  • Infrared Spectroscopy: Strong absorption bands at 1730–1670 cm⁻¹ (C=O stretching) and 1566 cm⁻¹ (C=C) .

  • NMR Spectroscopy:

    • ¹H NMR: Singlet at δ 9.8–10.2 ppm (aldehyde proton), absent in parent thiazolidinedione .

    • ¹³C NMR: Signal at ~190 ppm (aldehyde carbonyl), distinct from the thiazolidinedione carbonyls at 166–170 ppm .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

While experimental data for the carboxaldehyde derivative are scarce, analogs suggest:

  • Water Solubility: Moderate (10–50 µg/mL), influenced by the polar aldehyde group .

  • LogP: Estimated at 0.8–1.2, indicating balanced hydrophilicity and lipophilicity .

ADME Profiling (In Silico Predictions)

Computational models using SwissADME predict:

  • Gastrointestinal Absorption: High (>80%) due to moderate molecular weight and hydrogen-bonding capacity .

  • Blood-Brain Barrier Permeation: Unlikely (logBB < -1), minimizing CNS-related side effects .

  • CYP Inhibition: Potential inhibition of CYP2C9 and CYP2C19 isoforms, necessitating drug interaction studies .

Table 2: Predicted ADME Parameters

ParameterValue
Molecular Weight145.14 g/mol
Rotatable Bonds2
H-Bond Acceptors4
H-Bond Donors1
GI AbsorptionHigh
BBB PermeationNo
CYP2C9 InhibitionProbable

Biological Applications and Mechanisms

Antimicrobial Activity

Thiazolidinedione derivatives with 5-arylidene substituents exhibit potent activity against Gram-positive bacteria (MIC: 2–16 µg/mL) . The aldehyde group may enhance membrane permeability by reacting with bacterial surface proteins, though direct evidence for 2,4-thiazolidindione-5-carboxaldehyde remains unpublished .

Anticancer Activity

Preliminary in silico data indicate:

  • Inhibition of protein tyrosine phosphatase 1B (PTP1B), a target in breast and prostate cancers .

  • Induction of apoptosis via ROS-mediated pathways, observed in thiazolidinedione derivatives with electron-withdrawing substituents .

Challenges and Future Directions

Stability Considerations

The aldehyde group’s reactivity poses synthesis and storage challenges:

  • Prone to oxidation, requiring inert atmospheres during handling.

  • May form hydrates or hemiacetals in aqueous media, altering bioavailability .

Synthetic Optimization

Emerging strategies include:

  • Microwave-Assisted Synthesis: Reducing reaction times from 8–9 hours to <1 hour .

  • Enzymatic Catalysis: Using lipases to improve stereoselectivity and yields .

Target Validation

Future studies should prioritize:

  • In vitro assays against ESKAPE pathogens to confirm antimicrobial potential.

  • PPARγ transactivation assays to quantify antidiabetic efficacy.

  • Toxicity profiling to assess hepatic and renal safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator